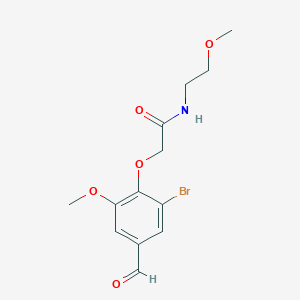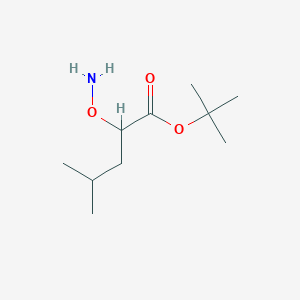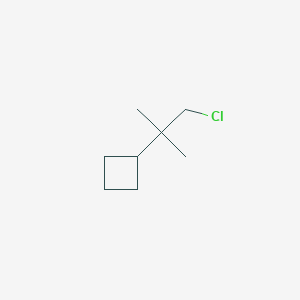
1-Bromo-4-(2-methylpropoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-methylpropoxy)butane: is an organic compound with the molecular formula C8H17BrO . It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further substituted with a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methylpropoxy)butane can be synthesized through a substitution reaction. One common method involves the reaction of 1-butanol with hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of the alcohol is protonated by the acid, making it a good leaving group, and then replaced by a bromine atom from HBr .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(2-methylpropoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions (E2) to form alkenes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong nucleophiles.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 4-(2-methylpropoxy)butanol.
Elimination Reactions: The major product is typically an alkene, such as 4-(2-methylpropoxy)-1-butene.
Applications De Recherche Scientifique
1-Bromo-4-(2-methylpropoxy)butane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is utilized in the preparation of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-methylpropoxy)butane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the departure of the bromine atom. In elimination reactions, a base abstracts a proton from a β-carbon, leading to the formation of a double bond and the departure of the bromine atom .
Comparaison Avec Des Composés Similaires
1-Bromobutane: Similar in structure but lacks the 2-methylpropoxy group.
1-Bromo-2-methylpropane: Similar in having a bromine atom and a branched alkyl group but differs in the position of the bromine atom.
Uniqueness: 1-Bromo-4-(2-methylpropoxy)butane is unique due to the presence of both a bromine atom and a 2-methylpropoxy group, which imparts distinct reactivity and properties compared to other brominated alkanes .
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
1-bromo-4-(2-methylpropoxy)butane |
InChI |
InChI=1S/C8H17BrO/c1-8(2)7-10-6-4-3-5-9/h8H,3-7H2,1-2H3 |
Clé InChI |
JMZXBMVNJRZEHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13157168.png)
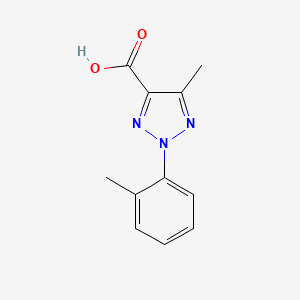
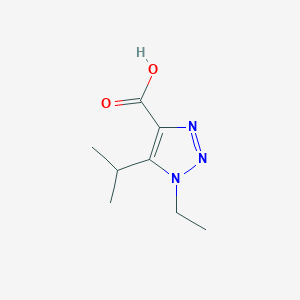
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
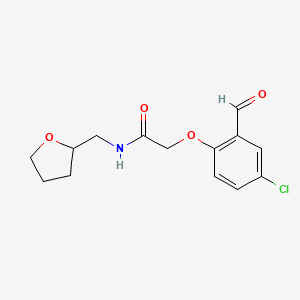

![Pyrido[3,4-b]pyrazine-5-sulfonamide](/img/structure/B13157200.png)
